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Get Quote

FAQs & Troubleshooting

Here are answers to some common questions researchers encounter.

Question Answer & Troubleshooting Tips

How can I improve
extraction efficiency
for polar/anionic
lipids?

For lipids like Phosphatidic Acid (PA) or Phosphatidylinositols (PI),
standard chloroform-based protocols may yield low recovery. Solution: Use

an acidified extraction protocol. Adding a small concentration of acid to the
extraction solvent helps neutralize anionic lipids, improving their solubility in

the organic phase [1].

| My samples show high background or ion suppression in MS. How to reduce this? | High background

can stem from non-lipid contaminants or matrix effects. Solutions: • Ensure proper phase separation: In

liquid-liquid extraction, take care not to pipette the aqueous phase or the protein interphase. • Use a two-

phase system: Methods like Folch, Bligh & Dyer, or MTBE are superior to one-step precipitations for

removing salts and hydrophilic compounds [1]. • Employ isotopic internal standards: Use 13C-labeled

yeast extracts or other labeled IS to correct for pixel-to-pixel matrix effects in spatial analysis [2]. | | How do

I choose between different extraction solvents? | The choice involves a trade-off between safety,

efficiency, and lipid coverage. • Chloroform-based (Folch/Bligh & Dyer): High efficiency for many lipids,

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s785892?utm_src=pdf-body
https://www.smolecule.com/products/s785892?utm_src=pdf-interest
https://link.springer.com/article/10.1007/s00216-019-02241-y
https://link.springer.com/article/10.1007/s00216-019-02241-y
https://www.nature.com/articles/s42255-025-01340-8?error=cookies_not_supported&code=de56121e-266e-4f18-b96e-3a832712bae5
https://www.smolecule.com/products/s785892?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


but chloroform is more hazardous [1]. • MTBE-based: Safer, easier handling (lipids in the top layer), and

superior for glycerophospholipids and ceramides [1]. • BUME (Butanol/Methanol): Suitable for automation

in 96-well plates and avoids chloroform [1]. | | I need to analyze sphingolipids specifically. Is there a

dedicated method? | Yes. The high abundance of glycerophospholipids can suppress sphingolipid signals.

Solution: Use an alkaline hydrolysis protocol. Adding sodium hydroxide hydrolyzes ester bonds

(glycerolipids, glycerophospholipids) but not the amide bonds of sphingolipids, enriching them in the extract

for clearer analysis [1]. |

Extraction Methods at a Glance

The table below summarizes key extraction methods. The MTBE method is often recommended as a

starting point for its balance of safety, efficiency, and ease of use [1].

Method
Solvent Ratio
(v/v/v)

Lipid-
Containing
Phase

Key Advantages Key Disadvantages

Folch Chloroform :
Methanol : Aq.

Sample (2:1:0.8)

Lower
(chloroform)

High, well-established
efficiency; good for

saturated FAs &
plasmalogens [1].

Chloroform is
hazardous; harder to

pipette lower phase [1].

Bligh &
Dyer

Chloroform :
Methanol : Aq.

Sample (1:2:0.8)

Lower
(chloroform)

Efficient for small sample
volumes; good for

saturated FAs &
plasmalogens [1].

Chloroform is
hazardous; harder to

pipette lower phase [1].

MTBE MTBE :
Methanol : Aq.

Sample
(5:1.2:1.25)

Upper
(MTBE)

Safer than chloroform;
easier pipetting; superior

for glycerophospholipids
& unsaturated FAs [1].

Less efficient for
saturated FAs &

plasmalogens [1].

BUME Butanol :
Methanol (3:1)

then

Upper
(organic)

Chloroform-free;
amenable to full

automation in 96-well
plates [1].

May require specialized
equipment for

automation [1].
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Method
Solvent Ratio
(v/v/v)

Lipid-
Containing
Phase

Key Advantages Key Disadvantages

Heptane:Ethyl

Acetate (3:1)

Acidified
Extraction

Varies (e.g., add

HCl or H₂SO₄ to
standard

methods)

Organic

phase

Crucial for anionic lipids
(PA, LPA, PI); significantly
improves their recovery

[1].

Risk of generating

hydrolysis artifacts
(e.g., lysolipids) if acid

concentration/time not
controlled [1].

Detailed Protocols

Here are detailed steps for two commonly used and effective methods.

Protocol 1: MTBE-Based Extraction

This method is noted for its safety and high yield for many lipid classes [1].

Homogenization: Homogenize tissue or cell samples in methanol using a Potter-Elvehjem

homogenizer or a pebble mill to ensure complete cell disruption [1].
Phase Separation: In a glass tube, mix the sample with MTBE and Methanol in a final ratio of

5:1.2:1.25 (v/v/v) for MTBE:MeOH:Water.
Example: To 1 mL of sample, add 3.75 mL of MTBE and 0.9 mL of methanol.

Vortex vigorously for 1-2 minutes.
Incubation: Incubate the mixture for 10-30 minutes at room temperature on a shaker to facilitate

phase separation.
Centrifugation: Centrifuge at ~2,000 RCF for 10 minutes to fully separate the phases.

Collection: The upper phase contains the lipids. Carefully collect this upper MTBE phase by
pipetting.

Evaporation: Evaporate the MTBE solvent under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the lipid pellet in a suitable solvent (e.g., 2:1 chloroform:methanol) for

downstream analysis. Store at -80°C if not used immediately.
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Protocol 2: Acidified Extraction for Anionic Lipids

This protocol modifies standard methods to improve the recovery of polar, anionic lipids [1].

Sample Prep: Place 250 µL of plasma or tissue homogenate into an extraction tube [3].

Internal Standard: Spike with a known amount of a suitable internal standard (e.g., deuterated or
13C-labeled fatty acid) [3].

Acidified Extraction: Add a freshly prepared Dole extraction mixture (e.g., isopropanol:heptane:2M
sulfuric acid in a specific ratio) or add a small, controlled volume of dilute acid (e.g., 50 µL of 1M

H₂SO₄) to your primary extraction solvent [3] [1].
Vigorous Mixing: Vortex mix thoroughly.

Add Organic Solvents: Add heptane and water (or follow your chosen method's specifics) to induce
phase separation [3].

Centrifugation & Collection: Centrifuge to separate phases. Collect the upper organic phase, which
now contains the anionic lipids.

Drying: Take the collected organic phase to dryness using a SpeedVac concentrator [3].
Reconstitution: Reconstitute the dry extract in MS-compatible buffer (e.g., 80% acetonitrile with 0.5

mM ammonium acetate) for LC/MS analysis [3].

Workflow for Optimal Extraction & Analysis

The diagram below integrates the key steps for processing samples, from preparation to data acquisition,

highlighting critical points for optimization.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://link.springer.com/article/10.1007/s00216-019-02241-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://link.springer.com/article/10.1007/s00216-019-02241-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2918458/
https://www.smolecule.com/products/s785892?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Sample Collection

Homogenization

Which lipid classes
are targeted?

Standard Lipid Profiling

 e.g., FFA, PL, GL

Anionic/Polar Lipids

 e.g., PA, PI, S1P

Sphingolipids

 e.g., Cer, SM, HexCer

Use MTBE or
Chloroform Method

Use Acidified
Extraction Protocol

Use Alkaline
Hydrolysis Protocol

Add Internal Standards
(13C-labeled IS recommended)

Phase Separation & Collection

LC-MS/NMR Analysis

Data Acquisition

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s785892?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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